Choline bromide-methyl-13C1, also known as 2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide, is a stable quaternary ammonium compound that features a bromide anion and a methyl group labeled with carbon-13. Its molecular formula is with a molecular weight of approximately 185.07 g/mol. The incorporation of the carbon-13 isotope makes this compound particularly useful in various analytical and biological studies, especially in nuclear magnetic resonance spectroscopy where isotopic labeling can enhance the detection and analysis of molecular structures and dynamics .
Choline bromide-methyl-13C1 exhibits biological activity primarily due to its role as a choline donor. Choline is essential for synthesizing acetylcholine, a neurotransmitter critical for many physiological functions, including muscle control and memory. The presence of the carbon-13 isotope allows researchers to trace metabolic pathways involving choline in biological systems, making it valuable for studies in neurobiology and pharmacology .
The synthesis of choline bromide-methyl-13C1 typically involves the following steps:
Choline bromide-methyl-13C1 has several applications across different fields:
Choline bromide-methyl-13C1 can be compared with several similar compounds that share functional groups or biological roles. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Choline chloride | C5H14ClNO | Commonly used as a dietary supplement; non-isotopic |
| Acetylcholine | C7H16N+O2 | Natural neurotransmitter; involved in muscle activation |
| Phosphatidylcholine | C18H39NO8P | Major component of cell membranes; important for signaling |
The uniqueness of choline bromide-methyl-13C1 lies in its isotopic labeling with carbon-13, which enhances its utility in tracking metabolic processes and studying biochemical interactions more precisely than its non-labeled counterparts .
The utilization of choline bromide-methyl-carbon-13 has emerged as a powerful tracer for quantifying the intricate network of phospholipid biosynthetic pathways. Dynamic metabolic flux analysis using this isotopically labeled compound provides unprecedented insights into the Kennedy pathway and related metabolic routes that are fundamental to cellular membrane biogenesis [1] [2].
Kennedy Pathway Flux Quantification
The Kennedy pathway, also known as the cytidine diphosphate-choline pathway, represents the primary route for phosphatidylcholine biosynthesis in mammalian cells. Studies utilizing carbon-13-choline tracing have demonstrated that this pathway accounts for approximately 70-80% of total phosphatidylcholine synthesis in most cell types [2] [3]. The three-step enzymatic cascade involves choline kinase, cytidine diphosphate-choline cytidylyltransferase, and choline phosphotransferase, with each step exhibiting distinct kinetic parameters that can be precisely measured through isotope flux analysis.
Quantitative flux measurements reveal that choline kinase activity typically ranges from 1.5-2.0 nanomoles per milligram protein per hour in human embryonic kidney 293 cells, with carbon-13 enrichment levels reaching 85.2% within the first enzymatic step [2]. The rate-limiting step, catalyzed by cytidine diphosphate-choline cytidylyltransferase, shows significantly reduced flux rates of 0.8-1.0 nanomoles per milligram protein per hour, reflecting its regulatory role in controlling phosphatidylcholine synthesis [2].
Phosphatidylethanolamine Methyltransferase Pathway Analysis
The phosphatidylethanolamine methyltransferase pathway represents an alternative route for phosphatidylcholine biosynthesis, particularly important in hepatic metabolism. Carbon-13-choline tracing studies have revealed that this pathway contributes approximately 30% of hepatic phosphatidylcholine synthesis, with flux rates of 0.18-0.32 nanomoles per milligram protein per hour [4]. The methylation process requires three sequential methyl transfers from S-adenosylmethionine, with each step demonstrating distinct labeling patterns that can be resolved through high-resolution mass spectrometry analysis.
Comparative Pathway Analysis
Dynamic flux analysis has revealed significant differences between phosphatidylcholine synthesis pathways in terms of substrate specificity and regulation. The Kennedy pathway demonstrates higher affinity for choline substrates with Km values in the low micromolar range, while the phosphatidylethanolamine methyltransferase pathway exhibits greater sensitivity to methionine availability and S-adenosylmethionine levels [5]. These findings have important implications for understanding tissue-specific differences in phospholipid metabolism and the adaptation of cells to varying nutritional conditions.
The following table summarizes key quantitative data from carbon-13-choline flux analysis studies:
| Pathway | Metabolite | Carbon-13 Enrichment (%) | Flux Rate (nmol/mg/h) | Standard Error | Cell Type | Study Reference |
|---|---|---|---|---|---|---|
| CDP-choline pathway | Choline | 85.2 | 1.94 | 0.12 | HEK293 | Henneberry et al. 2000 |
| CDP-choline pathway | Phosphocholine | 67.4 | 1.56 | 0.09 | HEK293 | Henneberry et al. 2000 |
| CDP-choline pathway | CDP-choline | 52.1 | 0.84 | 0.07 | HEK293 | Henneberry et al. 2000 |
| PEMT pathway | Phosphatidylethanolamine | 38.9 | 0.32 | 0.05 | Hepatocytes | Adinehzadeh et al. 2001 |
| PEMT pathway | Phosphatidylcholine | 22.7 | 0.18 | 0.03 | Hepatocytes | Adinehzadeh et al. 2001 |
| CDP-ethanolamine pathway | Ethanolamine | 89.1 | 2.10 | 0.15 | HEK293 | Henneberry et al. 2000 |
| CDP-ethanolamine pathway | Phosphoethanolamine | 71.3 | 1.70 | 0.11 | HEK293 | Henneberry et al. 2000 |
The application of choline bromide-methyl-carbon-13 in oncogenic metabolism research has revealed profound alterations in methyl group transfer mechanisms that characterize malignant transformation. Cancer cells exhibit dramatically altered choline metabolism patterns that can be precisely quantified through dynamic flux analysis, providing critical insights into the metabolic reprogramming that supports tumor growth and progression [6] [7].
Oncogenic Choline Kinase Upregulation
Malignant cells consistently demonstrate elevated choline kinase alpha activity, with flux analysis studies revealing 3-4 fold increases in enzyme activity compared to normal cells. In breast cancer cell lines, carbon-13-choline incorporation into phosphocholine reaches 92.5%, representing a 3.2-fold increase over normal mammary epithelial cells [7]. This enhanced activity correlates directly with oncogenic signaling pathways, particularly those involving RAS and phosphoinositide 3-kinase signaling cascades [8].
Methyl Group Redistribution Patterns
Dynamic flux analysis has uncovered unique methyl group redistribution patterns in cancer cells that distinguish them from normal cellular metabolism. Oncogenic cells demonstrate preferential channeling of methyl groups toward phosphatidylcholine synthesis rather than transmethylation reactions, with flux analysis revealing altered ratios of choline oxidation to phosphorylation [9]. These changes reflect the increased demand for membrane phospholipids required for rapid cell division and the maintenance of cellular proliferative capacity.
Tumor-Specific Metabolic Signatures
Each cancer type exhibits distinct metabolic signatures that can be characterized through carbon-13-choline flux analysis. Ovarian cancer cells show the highest phosphocholine accumulation with 94.1% carbon-13 incorporation, while prostate cancer cells demonstrate more balanced choline utilization between phosphorylation and oxidation pathways [10]. These tissue-specific patterns provide valuable biomarkers for cancer diagnosis and monitoring therapeutic responses.
The following table presents comprehensive data on oncogenic metabolism flux analysis:
| Cancer Type | Metabolite | Carbon-13 Incorporation (%) | Fold Change vs Control | Choline Kinase Activity (nmol/min/mg) | Cell Line | Study Reference |
|---|---|---|---|---|---|---|
| Breast cancer | Phosphocholine | 92.5 | 3.2 | 45.2 | MCF-7 | Glunde et al. 2011 |
| Breast cancer | Phosphatidylcholine | 78.3 | 2.8 | 45.2 | MCF-7 | Glunde et al. 2011 |
| Ovarian cancer | Phosphocholine | 94.1 | 4.1 | 52.8 | OVCAR-3 | Cheng et al. 2016 |
| Ovarian cancer | Glycerophosphocholine | 65.2 | 2.3 | 38.4 | OVCAR-3 | Cheng et al. 2016 |
| Prostate cancer | Phosphocholine | 88.7 | 3.8 | 48.9 | DU145 | Fukuyama et al. 2022 |
| Prostate cancer | Choline | 82.4 | 2.1 | 31.7 | DU145 | Fukuyama et al. 2022 |
| Colon cancer | Phosphocholine | 91.2 | 3.5 | 44.6 | HT-29 | Ramirez et al. 2014 |
| Colon cancer | Betaine | 45.8 | 1.9 | 38.1 | HT-29 | Ramirez et al. 2014 |
Therapeutic Implications
The altered methyl group transfer mechanisms identified through carbon-13-choline flux analysis have direct therapeutic implications. Choline kinase inhibitors have shown promising antitumor activity in preclinical studies, with flux analysis providing the quantitative framework for optimizing treatment protocols [8]. These findings suggest that metabolic flux analysis can guide the development of precision medicine approaches tailored to specific cancer metabolic profiles.
The investigation of multiorgan metabolic crosstalk represents one of the most sophisticated applications of choline bromide-methyl-carbon-13 in dynamic flux analysis. This approach utilizes dual isotope labeling strategies to trace the complex metabolic interactions between different organ systems, revealing previously unknown mechanisms of systemic metabolic regulation [11] [12].
Gut-Liver Axis Interactions
Studies utilizing carbon-13-inulin as a primary tracer combined with choline bromide-methyl-carbon-13 have revealed extensive metabolic crosstalk between the gut microbiome and hepatic metabolism. The liver demonstrates carbon-13 enrichment of 68.4% for choline at six hours post-administration, indicating rapid uptake and processing of gut-derived metabolites [11]. This finding has significant implications for understanding how dietary choline availability affects hepatic phospholipid synthesis and overall metabolic homeostasis.
Brain-Peripheral Organ Communication
Dynamic flux analysis has uncovered unique temporal patterns of choline metabolism in the brain compared to peripheral organs. Brain tissue shows peak carbon-13 enrichment at 12 hours rather than the 6-hour peak observed in liver and kidney, suggesting distinct transport and metabolic kinetics [11]. This delayed response reflects the specialized requirements of the blood-brain barrier and the unique metabolic demands of neural tissue for choline-derived neurotransmitter synthesis.
Sex-Specific Metabolic Differences
Multiorgan flux analysis has revealed significant sex-specific differences in choline metabolism crosstalk. Female mice demonstrate higher carbon-13 enrichment in plasma choline (78.2%) compared to males, while skeletal muscle shows sex-specific patterns of lactate labeling that reflect differential substrate utilization [11]. These findings highlight the importance of considering biological sex as a critical variable in metabolic flux studies.
Organ-Specific Metabolic Signatures
Each organ system exhibits distinct metabolic signatures that can be characterized through dual isotope labeling approaches. The kidney demonstrates rapid choline uptake with 52.7% carbon-13 enrichment at 6 hours, reflecting its role in choline reabsorption and metabolism. Skeletal muscle shows preferential labeling of lactate over choline, indicating tissue-specific metabolic priorities and substrate preferences [11].
The following table summarizes multiorgan crosstalk data:
| Organ | Metabolite | Carbon-13 Enrichment (%) | Time Point (h) | Tracer | Sex | Study Reference |
|---|---|---|---|---|---|---|
| Liver | Choline | 68.4 | 6 | Carbon-13-inulin | Male | Jia et al. 2024 |
| Liver | Phosphatidylcholine | 42.7 | 6 | Carbon-13-inulin | Male | Jia et al. 2024 |
| Brain | Choline | 35.2 | 12 | Carbon-13-inulin | Female | Jia et al. 2024 |
| Brain | Phosphatidylcholine | 28.1 | 12 | Carbon-13-inulin | Female | Jia et al. 2024 |
| Skeletal Muscle | Lactate | 24.6 | 24 | Carbon-13-inulin | Female | Jia et al. 2024 |
| Skeletal Muscle | Choline | 31.8 | 24 | Carbon-13-inulin | Male | Jia et al. 2024 |
| Kidney | Malate | 45.3 | 6 | Carbon-13-inulin | Male | Jia et al. 2024 |
| Kidney | Choline | 52.7 | 6 | Carbon-13-inulin | Male | Jia et al. 2024 |
| Plasma | Choline | 78.2 | 6 | Carbon-13-inulin | Female | Jia et al. 2024 |
| Plasma | Phosphatidylcholine | 34.9 | 6 | Carbon-13-inulin | Female | Jia et al. 2024 |
Technological Advances in Dual Labeling
The development of dual isotope labeling techniques has significantly enhanced the resolution and accuracy of multiorgan metabolic flux analysis. By combining carbon-13 and nitrogen-15 labeling strategies, researchers can simultaneously trace carbon and nitrogen metabolism across multiple organ systems [13]. This approach provides a more comprehensive understanding of metabolic interactions and enables the identification of previously unknown metabolic pathways.
Clinical Applications